N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Description
N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a para-tolyl group (p-tolyl) at position 2 and a cinnamamide moiety linked via an ethyl chain at position 4. The thiazolo-triazole scaffold is known for its structural rigidity and diverse bioactivity, including anticonvulsant, anti-inflammatory, and analgesic properties .
Properties
IUPAC Name |
(E)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-16-7-10-18(11-8-16)21-24-22-26(25-21)19(15-28-22)13-14-23-20(27)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKTZROHJFUDX-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities. They have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets through hydrogen-bonding and dipole interactions. This interaction can lead to changes in the biological activity of the target, resulting in the observed pharmacological effects.
Biological Activity
N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C20H18N4OS
- Molecular Weight : 362.4 g/mol
- IUPAC Name : N-[2-[2-(p-tolyl)-thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cinnamamide
The compound features a thiazole and triazole ring system, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For example:
- A study assessed the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 5 to 95 μM for related compounds .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 5 | Strong |
| Compound B | 95 | Moderate |
Anti-inflammatory Properties
Thiazole derivatives have been reported to possess anti-inflammatory effects. A recent study indicated that thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated good gastrointestinal absorption and moderate bioactivity scores .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in several contexts:
- Certain compounds have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
- Cell Signaling Modulation : It could interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized novel thiazole-based compounds and evaluated their biological activities. The results indicated that specific substitutions on the thiazole ring enhanced antimicrobial efficacy .
- In Vivo Studies : Animal model studies demonstrated that certain derivatives significantly reduced tumor size when administered in controlled doses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazolo-Triazole Core
The bioactivity of thiazolo[3,2-b][1,2,4]triazole derivatives is highly dependent on substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : 4-Fluorophenyl (3c) and 4-chlorophenyl (5b) substituents exhibit strong anticonvulsant activity, suggesting electron-withdrawing groups optimize binding to seizure-related targets .
- Cinnamamide vs. Simple Aryl Groups : The cinnamamide-ethyl chain in the target compound introduces conformational flexibility and hydrogen-bonding capacity, differing from simpler aryl-substituted analogs (e.g., 3c, 5b) .
Pharmacological Activity Comparison
- Anticonvulsant Activity : Analogs with halogen substituents (e.g., 3c, 5b) show superior activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests compared to alkoxy or alkyl-substituted derivatives . The target compound’s cinnamamide group may modulate selectivity for specific seizure pathways.
- Anti-Inflammatory Potential: Thiazolo-triazole derivatives with methoxy or methyl groups (e.g., 9b) are prioritized for anti-inflammatory studies due to structural similarities to NSAIDs . The target compound’s p-tolyl and cinnamamide groups may synergize in COX-2 inhibition, though this remains unverified.
Physicochemical and Spectral Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl, 5b: m.p. 143–145°C) exhibit higher melting points than alkoxy-substituted analogs (e.g., 9b: m.p. 140–142°C) due to enhanced crystallinity .
- NMR Spectral Data : The NH proton signal in the thiazolo-triazole core (δ = 13.80–14.30 ppm) is often misinterpreted; rigorous 2D NMR is required to distinguish between amide NH and triazole NH protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
